4'-Methoxyflavanone

Übersicht

Beschreibung

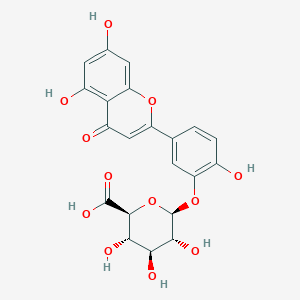

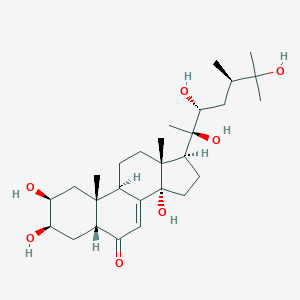

4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Synthesis Analysis

4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Molecular Structure Analysis

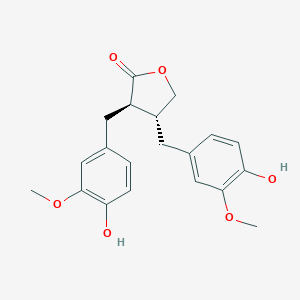

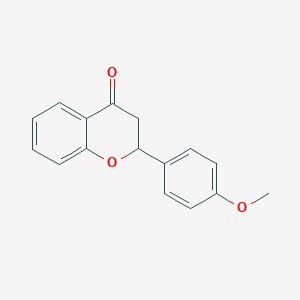

The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis

The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-inflammatory Properties : A study by Valdés et al. (2020) found that a flavanone derivative exhibited moderate inhibitory activity against methicillin-resistant Staphylococcus aureus and potent, selective inhibition of 5-hLOX, an enzyme involved in inflammation, suggesting potential use in treating respiratory tract diseases (Valdés et al., 2020).

Potential Anticancer Applications : Research by Pouget et al. (2000) and Matsjeh et al. (2017) indicates that 4'-Methoxyflavans and related compounds could have anticancer properties. Pouget et al. focused on synthesis and structure analysis for potential use as anticancer drugs (Pouget et al., 2000), while Matsjeh et al. synthesized compounds for testing against cervical and colon cancer cells (Matsjeh et al., 2017).

Antioxidant and Antimicrobial Activities : A study by Bedane et al. (2015) found that new flavanones isolated from Erythrina livingstoniana exhibited antibacterial efficacy and free-radical scavenging potential, highlighting their antioxidant and antimicrobial properties (Bedane et al., 2015).

Anti-inflammatory and Antioxidant Effects : Lee (2015) evaluated the suppressive activity of flavanone derivatives on nitric oxide production in macrophage cells and found that certain derivatives had potent anti-inflammatory and antioxidant activities (Lee, 2015).

Potential in Bone Disease Treatments : Im et al. (2013) discovered that 6,4'-Dihydroxy-7-methoxyflavanone inhibits osteoclast differentiation and function, suggesting potential therapeutic application in osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis (Im et al., 2013).

Use in Analytical Chemistry : Jin Yan-hong (2009) developed a rapid analytical method for determining 4'-hydroxyflavanone and 6-methoxyflavanone in human urine samples, which could be useful for biomedical analysis (Jin Yan-hong, 2009).

Wirkmechanismus

Target of Action

4’-Methoxyflavanone is a flavonoid compound . It is primarily targeted towards neurons . The compound plays a significant role in regulating metabolic disorders, preventing cardiovascular disease, and protecting neurons .

Mode of Action

The compound interacts with its targets (neurons) by inhibiting the accumulation of poly (ADP-ribose), a molecule that signals DNA damage . This interaction results in the prevention of neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Result of Action

The primary result of 4’-Methoxyflavanone’s action is the protection of neurons. It achieves this by inhibiting the accumulation of poly (ADP-ribose) and preventing neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Cellular Effects

4’-Methoxyflavanone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to protect against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyflavanone involves its interaction with various biomolecules. It has been suggested that 4’-Methoxyflavanone might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4'-Methoxyflavanone involves the conversion of 2-hydroxyacetophenone to the corresponding chalcone, followed by cyclization to form the flavanone.", "Starting Materials": [ "2-hydroxyacetophenone", "4-methoxybenzaldehyde", "NaOH", "EtOH", "HCl", "H2SO4", "Na2CO3", "NaCl", "ice" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1 equiv) and 4-methoxybenzaldehyde (1 equiv) in ethanol (EtOH) and add NaOH (1.5 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add HCl to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate (EtOAc) and dry the organic layer over Na2SO4.", "Step 3: Evaporate the solvent under reduced pressure to obtain the chalcone intermediate.", "Step 4: Dissolve the chalcone intermediate in glacial acetic acid and add a catalytic amount of H2SO4. Heat the mixture to reflux for 3 hours.", "Step 5: Cool the reaction mixture to room temperature and add Na2CO3 to neutralize the mixture. Extract the product with EtOAc and dry the organic layer over Na2SO4.", "Step 6: Evaporate the solvent under reduced pressure to obtain 4'-Methoxyflavanone as a yellow solid.", "Step 7: Recrystallize the product from EtOH/water to obtain pure 4'-Methoxyflavanone." ] } | |

CAS-Nummer |

3034-08-0 |

Molekularformel |

C16H14O3 |

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |

InChI-Schlüssel |

QIUYUYOXCGBABP-INIZCTEOSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []

A: this compound can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing this compound. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]

A: this compound is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]

A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]

ANone: Research suggests that this compound and its derivatives may possess various biological activities:

- Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []

- Antifungal activity: this compound has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []

- Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]

ANone: The potential applications of this compound stem from its reported biological activities:

- Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []

- Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]

A: this compound can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []

A: While specific SAR studies focusing on this compound are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]

ANone: Researchers utilize various analytical techniques for studying this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of this compound in complex mixtures, often coupled with UV or PDA detectors. [, , ]

- Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze this compound and related compounds. []

- Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of this compound with target proteins, aiding in understanding its potential mechanisms of action. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.